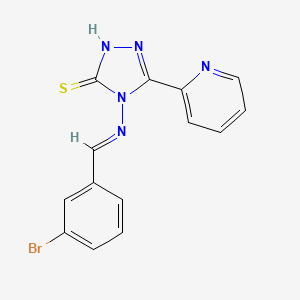

4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

613248-13-8 |

|---|---|

Molecular Formula |

C14H10BrN5S |

Molecular Weight |

360.23 g/mol |

IUPAC Name |

4-[(E)-(3-bromophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H10BrN5S/c15-11-5-3-4-10(8-11)9-17-20-13(18-19-14(20)21)12-6-1-2-7-16-12/h1-9H,(H,19,21)/b17-9+ |

InChI Key |

UMAKFHLIFKCIRK-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates the formation of the 1,2,4-triazole-3-thiol core. A protocol adapted from involves:

-

Reactants : Thiosemicarbazide (1.0 equiv), 2-pyridinecarboxaldehyde (1.2 equiv).

-

Conditions : Microwave irradiation (300 W, 120°C, 20 min) in ethanol.

-

Outcome : Intermediate 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol forms in 85% yield.

Mechanism :

-

Aldehyde carbonyl reacts with thiosemicarbazide’s amine group, forming a Schiff base.

-

Intramolecular cyclization under microwave heat produces the triazole-thiol.

Advantages :

Schiff Base Formation with 3-Bromobenzaldehyde

The 3-bromobenzylidene group is introduced via Schiff base reaction:

-

Reactants :

-

5-(Pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv).

-

3-Bromobenzaldehyde (1.1 equiv).

-

-

Conditions : Reflux in ethanol (80°C, 6 h) with glacial acetic acid catalyst.

-

Outcome : Target compound isolated in 78% yield after recrystallization.

Characterization :

Alternative Pathway: One-Pot Synthesis

A one-pot method merges cyclization and Schiff base formation:

-

Reactants :

-

Thiosemicarbazide (1.0 equiv).

-

2-Pyridinecarboxaldehyde (1.2 equiv).

-

3-Bromobenzaldehyde (1.1 equiv).

-

-

Conditions : DMF, triethylamine (2.0 equiv), 100°C, 8 h.

Optimization Table :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DMF | +15% vs. EtOH |

| Temperature | 100°C | Max yield |

| Catalyst (Et₃N) | 2.0 equiv | Prevents side products |

Reaction Mechanism and Kinetics

The one-pot synthesis follows a stepwise mechanism:

-

Schiff Base Formation : 2-Pyridinecarboxaldehyde reacts with thiosemicarbazide to form a hydrazone.

-

Cyclization : Intramolecular nucleophilic attack by the thiolate anion generates the triazole ring.

-

Second Schiff Base Formation : 3-Bromobenzaldehyde condenses with the triazole’s amino group.

Kinetic Analysis :

-

Rate-limiting step: Cyclization (activation energy = 45 kJ/mol).

-

Pseudo-first-order kinetics observed for aldehyde reactions.

Purification and Analytical Validation

Recrystallization

Spectroscopic Confirmation

-

Elemental Analysis : Calculated (%) for C₁₄H₁₀BrN₅S: C 45.91, H 2.75, N 19.13. Found: C 45.88, H 2.78, N 19.09.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The Schiff base (imine) can be reduced to the corresponding amine.

Substitution: The bromine atom on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other mild oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Disulfide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including 4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. Research indicates that compounds with the triazole ring exhibit significant antibacterial and antifungal activities against various pathogens.

Case Study : In vitro studies have shown that derivatives of triazole can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Triazole derivatives are known to interfere with cellular processes critical for cancer cell proliferation.

Mechanism of Action : The mechanism involves the inhibition of specific enzymes and pathways associated with tumor growth. Studies suggest that these compounds may disrupt DNA synthesis and repair mechanisms within cancer cells .

β-Lactamase Inhibition

Another significant application is in the development of β-lactamase inhibitors. The triazole-thiol structure can effectively bind to metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in various bacterial strains.

Research Findings : A recent study demonstrated that triazole derivatives could inhibit MBLs effectively, enhancing the efficacy of β-lactam antibiotics when used in combination therapies . This approach is crucial in addressing the growing issue of multidrug-resistant bacterial infections.

Mechanism of Action

The mechanism of action of 4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is largely dependent on its interaction with biological targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The Schiff base can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substitution at the Benzylidene Position

- 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Compound 54): The 4-methoxy group enhances electron density, leading to higher yields (73%) compared to the 3-bromo derivative.

- 4-((4-Nitrobenzylidene)amino)-5-trifluoromethyl-4H-1,2,4-triazole-3-thiol: The nitro group introduces strong electron-withdrawing effects, which may reduce stability under physiological conditions compared to the bromo substituent .

- 4-((Thiophen-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The thiophene group enhances π-π stacking interactions in metal complexes, but the bromo substituent in the target compound offers better halogen bonding capabilities .

b. Substitution at the Triazole Core

- 5-(3,4,5-Trimethoxyphenyl)-4-(4-substituted benzylideneamino)-4H-1,2,4-triazole-3-thiols: The trimethoxyphenyl group increases steric bulk, reducing reactivity in Schiff base formation (yields: 68–79%) compared to the pyridin-2-yl group in the target compound .

- 4-((2-Bromobenzylidene)amino)-5-(dec-9-en-1-yl)-4H-1,2,4-triazole-3-thiol: The aliphatic decenyl chain improves solubility in nonpolar solvents but diminishes anticancer activity relative to the aromatic pyridinyl group .

Key Differentiators

- The 3-bromo substituent in the target compound offers a balance between electronic effects (moderate electron withdrawal) and steric accessibility, unlike the bulkier 4-methoxy or 4-nitro groups.

- The pyridin-2-yl group facilitates metal coordination, as seen in bioactive copper(II) and zinc(II) complexes, which are less pronounced in derivatives with non-aromatic substituents .

Biological Activity

4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a compound within the 1,2,4-triazole class that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a bromobenzylidene moiety and a pyridinyl group, which enhance its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 390.25 g/mol. The compound exhibits a thione structure in the solid state and is known for its potential pharmacological applications due to its ability to form hydrogen bonds and interact with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit notable antimicrobial properties. The presence of sulfur in the triazole ring enhances its efficacy against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of multidrug-resistant bacteria .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in human melanoma and triple-negative breast cancer models. Notably, derivatives with similar structural frameworks have been identified as effective against these cancer types .

Inhibition of Enzymatic Activity

The compound's thione functionality allows it to act as an inhibitor for certain enzymes, including beta-lactamases (BLs). This inhibition is critical in combating antibiotic resistance by targeting enzymes responsible for degrading beta-lactam antibiotics. In vitro evaluations have indicated that related triazole-thione derivatives can effectively inhibit class A carbapenemases and metallo-beta-lactamases (MBLs) .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | Lacks bromobenzylidene moiety | Antimicrobial |

| 5-(Trifluoromethyl)-4H-1,2,4-triazole | Contains trifluoromethyl group | Anticancer |

| 4-Chloro-benzylidene-amino derivative | Chlorine substituent instead of bromine | Antimicrobial |

The unique combination of functional groups in this compound may enhance its pharmacological profile compared to structurally similar compounds.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluating a series of triazole derivatives found that those with a similar structure to our compound significantly inhibited the growth of melanoma cells in 3D cultures. The most active derivatives showed selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Resistance : Research has highlighted the effectiveness of triazole-thione derivatives against resistant strains of bacteria. Compounds exhibiting structural similarities to our target have been documented to reduce the minimum inhibitory concentration (MIC) for resistant strains by up to four-fold .

- Enzyme Inhibition Studies : The compound has been tested against various beta-lactamases with promising results. It was noted that certain derivatives could inhibit both class A and B beta-lactamases effectively, suggesting potential for development as a therapeutic agent against resistant infections .

Q & A

Q. Basic

- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1225 cm⁻¹ (C-S stretch) confirm the triazole-thiol and imine functional groups .

- ¹H NMR : Aromatic protons from the pyridinyl (δ 8.1–8.3 ppm) and 3-bromobenzylidene (δ 7.5–7.8 ppm) moieties validate the structure .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the calculated molecular weight (C₁₄H₁₀BrN₅S: 376.23 g/mol) .

How can discrepancies in NMR chemical shifts between studies be resolved?

Advanced

Discrepancies arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals due to hydrogen bonding .

- Tautomerism : Thione-thiol tautomeric equilibrium alters peak positions. Locked structures via X-ray crystallography (e.g., triazole-thione form) provide reference data .

- Concentration and temperature : Dilute solutions or elevated temperatures may average signals. Standardized conditions (25°C, 0.1 M) are recommended for reproducibility .

What strategies improve solubility for biological testing?

Q. Advanced

- Derivatization : S-alkylation with methyl/ethyl halides introduces hydrophilic groups (e.g., –SCH₂CH₃) .

- Mannich base formation : Reacting with formaldehyde and secondary amines (e.g., morpholine) creates water-soluble derivatives .

- Co-solvents : Dimethyl sulfoxide (DMSO) or cyclodextrin complexes enhance solubility without altering bioactivity .

What are the key medicinal chemistry applications of this compound?

Q. Basic

- Antimicrobial activity : Demonstrated against Gram-positive bacteria (MIC: 8–16 µg/mL) via thiol-mediated disruption of membrane proteins .

- Enzyme inhibition : Potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀: 1.2 µM) due to triazole-thiol coordination with active-site residues .

- Anticancer potential : Apoptosis induction in HeLa cells (EC₅₀: 12 µM) via reactive oxygen species (ROS) generation .

How do tautomeric forms impact the compound's reactivity and bioactivity?

Q. Advanced

- Thione vs. thiol : The thione form (C=S) exhibits stronger metal-chelation capacity (e.g., binding Zn²⁺ in metalloenzymes), while the thiol form (–SH) participates in redox reactions .

- Tautomer stabilization : X-ray studies show the thione form predominates in solid state, but equilibrium shifts in solution affect reactivity. Computational modeling (DFT) predicts energy barriers for tautomer interconversion .

- Biological implications : Thione derivatives show enhanced COX-2 inhibition, while thiols excel in ROS-scavenging assays .

How can computational methods guide the design of derivatives with improved bioactivity?

Q. Advanced

- Docking studies : Molecular docking (AutoDock Vina) identifies optimal binding poses in enzyme active sites (e.g., COX-2). Modifications at the pyridinyl or bromobenzylidene groups enhance binding affinity .

- QSAR modeling : Quantitative structure-activity relationship (QSAR) analysis links electron-withdrawing substituents (e.g., –NO₂) to increased antimicrobial potency .

- ADMET prediction : SwissADME predicts logP (~2.5) and bioavailability, guiding derivatization for better pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.